Monotropeína

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La monotropeína tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como material de partida para la síntesis de varios glucósidos de iridoides y otros compuestos bioactivos

Biología: Se estudia la this compound por su papel en el metabolismo vegetal y sus efectos en varios procesos biológicos

Medicina: El compuesto ha mostrado potencial en el tratamiento de afecciones inflamatorias, dolor y otras dolencias debido a sus propiedades antiinflamatorias y analgésicas

Industria: La this compound se utiliza en la producción de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas

Mecanismo De Acción

La monotropeína ejerce sus efectos a través de varios objetivos moleculares y vías:

Acción antiinflamatoria: Inhibe las expresiones de mediadores inflamatorios como la óxido nítrico sintasa inducible, la ciclooxigenasa-2, el factor de necrosis tumoral alfa y la interleucina-1 beta al inactivar la vía de señalización del factor nuclear kappa B

Actividad antioxidante: La this compound atenúa el estrés oxidativo activando la vía de señalización del factor relacionado con el factor E2 nuclear 2/hemoxigenasa-1

Efectos antinociceptivos: Reduce el dolor modulando la vía de señalización de la diana mamífera de la rapamicina/autofagia

Análisis Bioquímico

Biochemical Properties

Monotropein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, monotropein has been shown to downregulate the nuclear factor-κB signaling pathway, inhibit the mitogen-activated protein kinase signaling pathway, and attenuate the activation of nuclear factor E2-related factor 2/heme oxygenase-1 signaling pathway . These interactions contribute to its anti-inflammatory and anti-oxidative effects, making monotropein a valuable compound in biochemical research.

Cellular Effects

Monotropein exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, monotropein has been found to alleviate hydrogen peroxide-induced inflammation, oxidative stress, and apoptosis in human umbilical vein endothelial cells by regulating the nuclear factor-κB and activator protein-1 signaling pathways . Additionally, monotropein enhances cell viability and reduces the levels of proinflammatory cytokines and oxidative stress markers, demonstrating its protective effects on cellular health .

Molecular Mechanism

The molecular mechanism of monotropein involves several key interactions at the molecular level. Monotropein binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, monotropein inhibits the phosphorylation of protein kinase B and nuclear factor kappa B proteins, thereby suppressing inflammatory responses and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for various inflammatory and oxidative stress-related conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monotropein have been observed to change over time. Studies have shown that monotropein remains stable and effective in reducing inflammation and oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of monotropein vary with different dosages in animal models. In a study on ovalbumin-induced asthma in mice, monotropein treatment at doses of 20, 40, and 80 mg/kg suppressed inflammatory cell infiltration and reduced bronchial wall thickness in a dose-dependent manner . Higher doses of monotropein also attenuated oxidative stress and reduced the levels of proinflammatory cytokines, demonstrating its efficacy in managing asthma symptoms . The potential toxic or adverse effects at high doses need to be carefully evaluated in future studies.

Metabolic Pathways

Monotropein is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the loganin/deacetylasperulosidic acid dynamic route, which involves multiple enzymatic steps . These metabolic pathways contribute to the compound’s bioactivity and therapeutic potential, influencing metabolic flux and metabolite levels in the body.

Transport and Distribution

Monotropein is transported and distributed within cells and tissues through specific transporters and binding proteins. Following oral administration, monotropein is rapidly distributed to various tissues, including the kidney, stomach, small intestine, liver, heart, lung, and spleen . It is eliminated quickly without long-term accumulation, indicating efficient transport and distribution mechanisms that facilitate its therapeutic effects.

Subcellular Localization

The subcellular localization of monotropein plays a crucial role in its activity and function. Monotropein is primarily localized in the cytoplasm and interacts with various cellular compartments and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular regions, enhancing its efficacy in modulating cellular processes and signaling pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La monotropeína se puede sintetizar mediante la extracción de las raíces de Morinda officinalis How. El proceso de extracción generalmente implica el uso de solventes como etanol o metanol para aislar el compuesto del material vegetal .

Métodos de producción industrial: En entornos industriales, la this compound se produce mediante la extracción a gran escala de las raíces de Morinda officinalis. El proceso implica secar las raíces, molerlas en polvo fino y luego utilizar la extracción con solvente para aislar el compuesto. El extracto se purifica luego utilizando técnicas como la cromatografía en columna para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La monotropeína experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan varios reactivos, incluidos los halógenos y los agentes alquilantes, para las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de this compound y compuestos sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

La monotropeína es única entre los glucósidos de iridoides debido a su estructura molecular específica y su bioactividad. Los compuestos similares incluyen:

Geniposide: Otro glucósido de iridoides con propiedades antiinflamatorias y antioxidantes.

Loganina: Conocida por sus efectos neuroprotectores y antiinflamatorios.

Aucubina: Muestra actividades hepatoprotectoras y antiinflamatorias.

La this compound destaca por sus potentes propiedades antiinflamatorias y analgésicas, lo que la convierte en un compuesto valioso para aplicaciones terapéuticas .

Propiedades

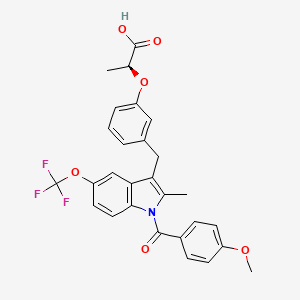

IUPAC Name |

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWQPXTUDMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5945-50-6 | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does monotropein exert its anti-inflammatory effects?

A1: [] Monotropein has been shown to alleviate tumor necrosis factor-alpha (TNF-α)-induced inflammation in chondrocytes by regulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.

Q2: What is the role of monotropein in protecting against oxidative stress?

A2: [] Monotropein demonstrates antioxidant effects by increasing mitochondrial membrane potential, reducing reactive oxygen species generation, and upregulating sirtuin 1 levels in hydrogen peroxide-treated osteoblasts.

Q3: Does monotropein influence bone health?

A3: [] Monotropein has demonstrated the ability to protect against inflammatory bone loss and suppress osteoclast formation by inhibiting NFATc1 via the NF-κB and Akt/GSK-3β pathway.

Q4: How does monotropein impact wound healing?

A4: [] Studies suggest that monotropein promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells, ultimately accelerating wound healing.

Q5: Is monotropein involved in muscle atrophy?

A5: [] Research indicates that monotropein can improve dexamethasone-induced muscle atrophy, potentially by influencing the AKT/mTOR/FOXO3a signaling pathways.

Q6: What is the molecular formula and weight of monotropein?

A6: The molecular formula of monotropein is C16H22O11, and its molecular weight is 390.34 g/mol.

Q7: How is monotropein typically isolated and characterized?

A7: [, , , ] Monotropein can be isolated from plant materials using techniques like solvent extraction, column chromatography (including silica gel and macroporous resins), and preparative HPLC. Structural characterization often involves spectroscopic methods such as NMR (1H-NMR, 13C-NMR) and mass spectrometry (ESI-MS). , , ,

Q8: What analytical methods are commonly employed to quantify monotropein in various matrices?

A8: [, , ] High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detectors (DAD) and mass spectrometry (MS/MS), is widely used to quantify monotropein in plant materials, extracts, and biological samples. , ,

Q9: Is monotropein stable under different storage conditions?

A9: [] The stability of monotropein can be affected by factors such as pH and storage conditions. For instance, monotropein can convert to deacetylasperulosidic acid in acidic environments.

Q10: What are the challenges in formulating monotropein for improved bioavailability?

A10: Research on monotropein formulation is ongoing. Challenges may include optimizing its solubility and stability in various delivery systems to enhance its bioavailability and therapeutic efficacy.

Q11: How does the pharmacokinetic profile of monotropein relate to its observed effects?

A12: [] The relationship between monotropein's pharmacokinetics and its pharmacodynamics is an area of active research. Understanding its absorption, distribution, metabolism, and excretion characteristics is crucial for determining its optimal dosage regimens and therapeutic potential.

Q12: What in vitro models have been used to study the biological activities of monotropein?

A13: [, , , ] Researchers have utilized various in vitro models, including cell lines such as chondrocytes, osteoblasts, endothelial cells, and macrophages, to investigate the anti-inflammatory, antioxidant, and bone-protective effects of monotropein. , , ,

Q13: Have there been any animal studies investigating the therapeutic potential of monotropein?

A14: [, , , , , , ] Animal models, including rodents, have been employed to evaluate the effects of monotropein on various conditions, including osteoarthritis, osteoporosis, asthma, wound healing, and muscle atrophy. These studies have provided valuable insights into the in vivo effects of monotropein and its potential therapeutic applications. , , , , , ,

Q14: Are there any clinical trials evaluating the safety and efficacy of monotropein in humans?

A14: To date, there is limited information available regarding clinical trials specifically focusing on monotropein. Further research, including well-designed clinical trials, is necessary to establish its safety and efficacy profile in human subjects.

Q15: In which plant species is monotropein found, and what are the typical concentrations?

A17: [, , , , , , , ] Monotropein has been identified in various plant species, notably Morinda officinalis, Pyrola species, Vaccinium species (including blueberries and cranberries), Lonicera caerulea, Gaultheria tenuifolia, Andromeda polifolia, and others. Concentrations vary significantly depending on the plant part, species, and growth conditions. , , , , , , ,

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)

![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)

![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)

![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)